Home > Products > Screening Compounds P137107 > [(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone
[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone -

[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

Catalog Number: EVT-5761938
CAS Number:
Molecular Formula: C20H29N5O2
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

Compound Description: 1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP) is a novel synthetic cathinone (SCat) first identified in Germany in 2022. [] Marketed as a substance not controlled under the German New Psychoactive Substances Act, it is one of the few marketed SCats containing a piperidine ring. [] Research shows 3,4-Pr-PipVP is a low potency blocker of norepinephrine, dopamine, and serotonin transporters compared to substances like MDPV. [] Metabolic studies revealed primary metabolites were formed through reduction of the carbonyl function, often with additional hydroxylations on the molecule's propylene bridge. []

Relevance: Both 3,4-Pr-PipVP and 4-(1-{[(3R,5R)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine contain a piperidine ring as a central structural feature. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) is a novel inhibitor of the “funny” If current channel (If channel) found in the sinus node of the heart. [] It is being developed to treat stable angina and atrial fibrillation. [] Major metabolites identified in humans include 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) and (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459). [] Research indicates YM758 and its metabolites exhibit inhibitory effects on various human organic cation transporters (OCT) and organic anion transporters (OAT), impacting their renal and hepatic excretion. []

Relevance: Both (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and 4-(1-{[(3R,5R)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine share a piperidine ring incorporated into their structures. []

Linagliptin (BI1356, 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: Linagliptin (BI1356, 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is an oral dipeptidyl peptidase-4 inhibitor. [] It primarily undergoes fecal excretion (84.7% after oral administration). [] Its main metabolite, 7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790), is formed through a two-step CYP3A4-dependent oxidation followed by stereoselective reduction involving aldo-keto reductases and carbonyl reductases. []

Relevance: Linagliptin and 4-(1-{[(3R,5R)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine both feature a piperidin-1-yl group in their structure, highlighting their connection within a chemical class. []

N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179)

Compound Description: N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179) is a novel, selective, and orally available CCR3 antagonist. [] It inhibits the binding of CCL11 and CCL5 to CCR3-expressing cells with high potency. [] Functionally, YM-355179 effectively blocks CCL11-induced intracellular Ca2+ influx, chemotaxis, and eosinophil degranulation without impacting other CC chemokine receptors. []

Relevance: Both N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179) and 4-(1-{[(3R,5R)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine share a piperidin-4-yl group as a key structural component. []

Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide)

Compound Description: Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) is a compound investigated for its pharmacological activity at the cannabinoid CB1 receptor. [] In binding assays, Org 27569 showed a positive allosteric effect, increasing the binding of the CB1 receptor agonist [3H]CP 55,940. [] It also decreased the binding of the CB1 receptor inverse agonist [3H]SR 141716A, suggesting a limited negative binding cooperativity. [] Despite its allosteric effects in binding assays, Org 27569 acted as an insurmountable antagonist of CB1 receptor function. []

Relevance: Org 27569 and 4-(1-{[(3R,5R)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidin-4-yl)pyrimidine both incorporate a piperidin-1-yl group within their molecular structures, linking them based on this shared structural feature. []

Properties

Product Name

[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

IUPAC Name

[(3R,5R)-5-(4-pyrimidin-4-ylpiperidine-1-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H29N5O2/c26-19(24-7-1-2-8-24)16-11-17(13-22-12-16)20(27)25-9-4-15(5-10-25)18-3-6-21-14-23-18/h3,6,14-17,22H,1-2,4-5,7-13H2/t16-,17-/m1/s1

InChI Key

CDTGVSRZWIDVBU-IAGOWNOFSA-N

SMILES

C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCC(CC3)C4=NC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.